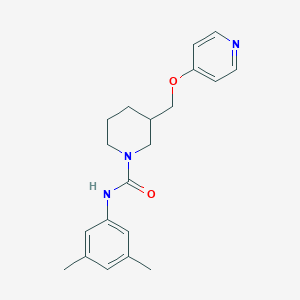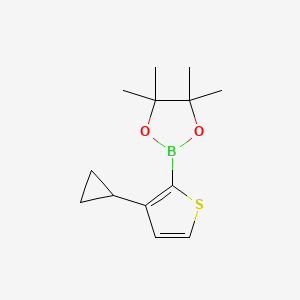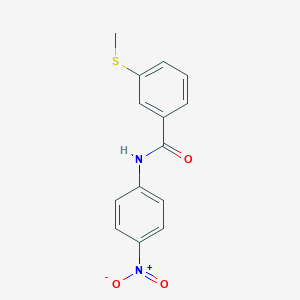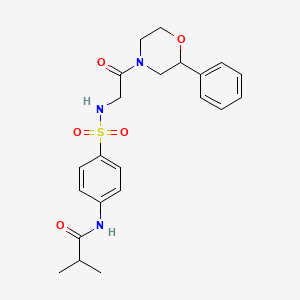
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that falls under the category of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has various biochemical and physiological effects. The compound has been shown to reduce the expression of certain proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been shown to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide in lab experiments include its potential anticancer properties and its ability to reduce pain and inflammation. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on the compound's potential anticancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity. Finally, studies are needed to investigate the compound's potential use in other research fields, such as neurology and immunology.
Conclusion
In conclusion, N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has potential applications in various research fields. Its potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with pyridin-4-ylmethanol in the presence of triethylamine to produce 3,5-dimethylbenzoyloxymethylpyridine. The second step involves the reaction of the produced compound with piperidine-1-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has potential applications in various research fields. It has been studied for its potential anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent. The compound has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-16(2)12-18(11-15)22-20(24)23-9-3-4-17(13-23)14-25-19-5-7-21-8-6-19/h5-8,10-12,17H,3-4,9,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFVBUXMZGNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCC(C2)COC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2960814.png)
![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)


![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)


![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)